1-(6-Morpholino-3-pyridinyl)-1-ethanone
Description
Overview of Pyridine (B92270) as a Core Pharmacophore in Bioactive Molecules
The pyridine ring, a six-membered aromatic heterocycle, is a fundamental pharmacophore in a multitude of approved drugs. acs.org Its presence in a molecule can significantly impact its pharmacokinetic and pharmacodynamic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can enhance the solubility and bioavailability of a drug candidate. acs.org The pyridine scaffold is found in a wide range of therapeutic agents, demonstrating its versatility in targeting various biological pathways. The ability to easily introduce a variety of substituents onto the pyridine ring allows for the precise tuning of a molecule's biological activity and selectivity. acs.org
Role of the Morpholine (B109124) Moiety in Enhancing Pharmacological Profiles
The morpholine ring is another heterocyclic structure frequently employed in medicinal chemistry to improve the properties of drug candidates. This saturated six-membered ring containing both a nitrogen and an oxygen atom is often added to a lead compound to enhance its pharmacological profile. The morpholine moiety is known to improve aqueous solubility and metabolic stability, which are crucial for oral bioavailability. nih.gov Its presence can also influence a molecule's potency and selectivity for its target. nih.gov The incorporation of a morpholine ring is a well-established strategy to optimize the drug-like properties of a compound. nih.gov
Contextualizing 1-(6-Morpholino-3-pyridinyl)-1-ethanone within Contemporary Chemical Biology Research
The compound this compound is a chemical entity that combines the key structural features of both pyridine and morpholine. While specific research focusing solely on the biological activities of this compound is not extensively documented in publicly available literature, its structure strongly suggests its role as a valuable intermediate or building block in the synthesis of more complex molecules for drug discovery. The "morpholinopyridine" scaffold is a recognized motif in the development of kinase inhibitors, including those targeting PI3K, ERK5, and RAS, which are critical targets in cancer therapy. sci-hub.sencl.ac.uknih.gov
The ethanone (B97240) group attached to the pyridine ring provides a reactive handle for further chemical modifications, allowing for the construction of a diverse library of derivatives. It is plausible that researchers in medicinal chemistry utilize this compound as a starting material for the synthesis of novel inhibitors of various enzymes or modulators of receptor activity. The combination of the pharmacologically favorable morpholine ring and the versatile pyridine core makes this compound a compound of interest in the exploration of new chemical space for therapeutic applications.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 265107-43-5 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 1-(6-morpholin-4-ylpyridin-3-yl)ethan-1-one |
| Physical Form | Solid |
Structure
3D Structure
Properties
IUPAC Name |
1-(6-morpholin-4-ylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9(14)10-2-3-11(12-8-10)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDRYHNFFIICNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443057 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265107-43-5 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological and Pharmacological Investigations of 1 6 Morpholino 3 Pyridinyl 1 Ethanone and Its Analogs
In Vitro Biological Screening Platforms
Cell-Based Assays for Antiproliferative Activity
Cell-based assays are fundamental in the discovery of new anticancer agents. These assays measure the ability of a compound to inhibit the growth and proliferation of cancer cells. For compounds structurally related to 1-(6-Morpholino-3-pyridinyl)-1-ethanone, their antiproliferative effects are typically evaluated against a panel of human cancer cell lines. This approach allows for the assessment of both the potency and the spectrum of activity of the compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method to determine cell viability.
Recent studies have explored the antiproliferative potential of various heterocyclic compounds bearing morpholine (B109124) and pyridine-like structures against different cancer cell lines. For instance, the antiproliferative activity of olive leaf extract microcapsules has been tested against breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines, showing significant cytotoxic effects. nih.gov Similarly, a series of pyrimidine (B1678525) derivatives with aryl urea (B33335) moieties were evaluated for their anticancer activities against colon and prostate cancer cell lines. nih.gov
Enzyme Inhibition Assays
Many therapeutic agents exert their effects by inhibiting specific enzymes that are critical for the progression of a disease. Analogs of this compound have been investigated for their ability to inhibit various kinases, which are often dysregulated in cancer. For example, a series of 4-morpholino-2-phenylquinazolines and their related derivatives were synthesized and evaluated as inhibitors of PI3 kinase p110α, a key enzyme in cell signaling pathways that promote cell growth and survival. In these studies, the thieno[3,2-d]pyrimidine (B1254671) derivative 15e demonstrated potent inhibitory activity against p110α with an IC₅₀ value of 2.0 nM.
Another important enzyme target is adenosine (B11128) kinase (AK). The optimization of a high-throughput screening lead led to the discovery of a potent and selective non-nucleoside AK inhibitor, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (ABT-702), which has demonstrated oral activity in animal models of pain and inflammation.
Receptor Binding Studies
Receptor binding assays are crucial for identifying compounds that interact with specific receptors, thereby modulating their activity. These studies are particularly relevant for G-protein coupled receptors (GPCRs), which are a large family of receptors involved in numerous physiological processes and are common drug targets.
For morpholine-containing compounds, receptor binding studies have been instrumental in characterizing their pharmacological profiles. For example, novel 6β-pyridinyl amidomorphines have been synthesized and evaluated for their binding affinity to opioid receptors. These studies revealed that the synthesized compounds are full agonists of the μ-opioid receptor (MOR) with lower affinity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). Such investigations are vital for understanding the structure-activity relationships that govern the selectivity and potency of these analogs at their respective receptor targets.
Anticancer Activity Profiling
A critical step in the development of new anticancer drugs is the detailed characterization of their activity against a diverse range of cancer types and the identification of their molecular targets.
Antiproliferative Effects on Diverse Cancer Cell Lines (e.g., A549, MCF-7, HeLa)
The evaluation of antiproliferative activity against a panel of cancer cell lines provides valuable information on the spectrum of a compound's efficacy. Analogs of this compound have demonstrated a range of activities against various cell lines.
For example, a study on olive leaf extract microcapsules reported significant cytotoxic effects on both A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) cells. nih.gov Another study on new imatinib (B729) analogs showed potent antiproliferative activity against the A549 cell line. The antiproliferative activity of various compounds is often quantified by their IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Below is a table summarizing the antiproliferative activities of some morpholine-containing analogs and other relevant compounds against various cancer cell lines.
| Compound/Extract | Cell Line | Activity (IC₅₀) | Reference |
| Pyrimidine derivative 4b | SW480 (Colon Cancer) | 11.08 µM | nih.gov |
| OLE–CCA | A549 (Lung Carcinoma) | 0.94 μg/mL | nih.gov |
| OLE–CCA | MCF-7 (Breast Adenocarcinoma) | 425.5 μg/mL | nih.gov |
| Imatinib analog 3a | A549 (Lung Carcinoma) | 7.2 µM | |
| Imatinib analog 3c | A549 (Lung Carcinoma) | 6.4 µM | |
| Imatinib analog 3d | A549 (Lung Carcinoma) | 7.3 µM |
Molecular Target Identification and Validation in Oncological Pathways
Identifying the molecular targets of a potential anticancer drug is crucial for understanding its mechanism of action and for the development of more selective and effective therapies. For analogs of this compound, research has pointed towards several key oncological pathways.
One of the most important signaling pathways in cancer is the PI3K/AKT/mTOR pathway. As mentioned earlier, a series of 4-morpholino-2-phenylquinazolines were identified as potent inhibitors of PI3K p110α. Inhibition of this enzyme can lead to decreased cell proliferation and survival in cancer cells where this pathway is overactive.
Another approach involves the inhibition of tyrosine kinases. Imatinib and its analogs target the ABL1 tyrosine kinase and have shown efficacy against chronic myeloid leukemia. Newer analogs are being developed to overcome resistance and to target other tyrosine kinases such as the epidermal growth factor receptor (EGFR).
Furthermore, some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, a pyrimidine derivative with an aryl urea moiety was found to induce apoptosis in SW480 colon cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research data for the compound This compound and its analogs within the precise scope of the requested biological and pharmacological investigations.
The conducted searches did not yield specific studies detailing the effects of this compound or its direct analogs on the following targets and pathways as outlined in the request:
Kinase Inhibition (EGFR, c-Met, VEGFR-2)
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Other Relevant Molecular Targets in Cancer Biology
Cell Cycle Arrest Induction
Apoptosis Induction Pathways
Modulation of Intracellular Signaling Cascades (e.g., PI3K/AKT/mTOR)
While the search results contained general information on the anticancer activities of broader classes of compounds containing morpholine or pyridine (B92270) moieties, researchgate.netnih.govnih.govresearchgate.netresearchgate.net and discussed the importance of the specified molecular targets in cancer therapy, acs.orgnih.govnih.gov no documents were found that presented a direct experimental evaluation of This compound for these activities.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the prompt, as the necessary research findings, data tables, and detailed discussions for this specific compound are not available in the public domain based on the performed searches.
Elucidation of Anticancer Mechanism of Action
Antimicrobial Activity Evaluation
The antimicrobial potential of compounds containing the morpholino-pyridine scaffold has been the subject of numerous studies. Researchers have synthesized and evaluated a range of analogs to understand their spectrum of activity and mechanism of action.
The antibacterial efficacy of morpholino-pyridine derivatives has been tested against a variety of bacterial species, revealing promising activity, particularly against Gram-positive organisms.
A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing significant inhibitory effects against several Gram-positive bacteria. nih.govnih.gov Notably, certain compounds in this series exhibited strong antibacterial activity, comparable to the drug linezolid, against strains such as Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus subtilis. nih.govnih.gov The modification of the C ring of the oxazolidinone structure led to derivatives with enhanced antibacterial properties. nih.gov
Similarly, a library of 3,6-disubstituted xanthones, including derivatives with a morpholine moiety, was investigated for antimicrobial activity. nih.gov Several of these compounds demonstrated effective antibacterial properties against the tested Gram-positive bacterial species. nih.gov Another study focused on (morpholine-4-yl-pyridin-2-yl-methyl)-urea and its metal complexes, which were also screened for their antimicrobial activity. researchgate.net
Interactive Table: Efficacy of 3-(Pyridine-3-yl)-2-Oxazolidinone Analogs against Gram-Positive Bacteria nih.govnih.gov
| Compound | S. aureus (ATCC25923) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) | B. subtilis (ATCC6633) MIC (µg/mL) | S. xylosus (ATCC35924) MIC (µg/mL) |
| 21b | 4 | 1 | 8 | 4 | 2 |
| 21d | 2 | 0.5 | 4 | 2 | 1 |
| 21e | 2 | 1 | 4 | 4 | 2 |
| 21f | 4 | 1 | 8 | 4 | 2 |
| Linezolid | 2 | 1 | 2 | 1 | 2 |
While many morpholino-pyridine analogs show potent activity against Gram-positive bacteria, their efficacy against Gram-negative strains is often more limited. For instance, the 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which were effective against Gram-positive bacteria, were noted to be less effective against Gram-negative bacteria, a characteristic they share with linezolid. nih.gov However, some synthesized pyridine derivatives have demonstrated activity against Escherichia coli. mdpi.com
A significant area of research is the activity of these compounds against multi-drug resistant (MDR) bacteria. Morpholine-containing 5-arylideneimidazolones have been explored as potential antibiotic adjuvants against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Certain compounds in this class were found to significantly reduce the minimum inhibitory concentration (MIC) of oxacillin (B1211168) in MRSA strains. mdpi.com Another study highlighted that an analog of the antimicrobial peptide melittin (B549807) exhibited potent antibacterial activity against MRSA and multidrug-resistant Pseudomonas aeruginosa (MDRPA). mdpi.com Suberanilic acid, isolated from an endophytic fungus, also showed strong antimicrobial activity against MRSA. mdpi.com
Interactive Table: Activity of Morpholine-Containing 5-Arylideneimidazolones as Oxacillin Adjuvants in MRSA mdpi.com
| Compound | MRSA 19449 MIC of Oxacillin (µg/mL) |
| Control (Oxacillin alone) | 256 |
| Compound 10 | 64 |
| Compound 15 | 32 |
The morpholine and pyridine moieties are also present in compounds with significant antifungal properties. A series of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. nih.gov Further optimization of this series led to a compound with broad-spectrum in vitro antifungal activity against various molds and dermatophytes. nih.gov
Derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have also been synthesized and evaluated for their antifungal activity. nih.govresearchgate.net Notably, N1-benzoyl and N1-(4-fluorobenzoyl) derivatives demonstrated significant inhibitory efficacy against a range of pathogenic yeast-like fungal clinical isolates. nih.gov One of these derivatives proved to be four times more active against clinical isolates of Candida albicans and the C. albicans ATCC 10231 standard strain than the commonly used antifungal agent fluconazole. nih.gov
Interactive Table: Antifungal Activity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives nih.gov
| Compound | Candida utilis MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Geotrichum candidum MIC (µg/mL) | Candida albicans (clinical isolates) MIC (µg/mL) |
| 2m (N1-benzoyl) | >100 | 50-100 | 50 | 100 |
| 2n (N1-(4-fluorobenzoyl)) | <6.2 | <6.2 - 12.5 | 12.5 | 50 |
| Fluconazole | 50 | 25 | 200 | 200 |
The fight against tuberculosis has also benefited from the exploration of morpholino-pyridine containing scaffolds. A series of pyridine carboxamide analogues were evaluated for their activity against replicating Mycobacterium tuberculosis (Mtb). nih.gov Several of these compounds displayed in vitro activities in the low micromolar range. nih.gov Further investigation revealed that some of these pyridine carboxamides act as prodrugs that are metabolized by the KatG enzyme to form inhibitors of InhA, a key enzyme in mycobacterial cell wall synthesis. nih.govnih.gov
Research into other related heterocyclic structures has also yielded promising antitubercular agents. For instance, a high-throughput screen identified novel chemical entities that inhibit the growth of M. tuberculosis. nih.gov Additionally, 3,6-disubstituted 1,2,4,5-tetrazine (B1199680) derivatives have shown pronounced antimycobacterial activity in vitro. researchgate.net
Interactive Table: In Vitro Activity of Pyridine Carboxamide Analogues against M. tuberculosis H37Rv nih.gov
| Compound | MIC in 7H9 OADC (µM) | MIC in GAST/Fe (µM) |
| 127-1 | 0.8 | 0.2 |
| 127-2 | 1.6 | 0.3 |
| 127-3 | 3.1 | 0.6 |
| 127-4 | 3.1 | 0.6 |
| Isoniazid | 0.1 | 0.05 |
Mechanism of Antimicrobial Action (e.g., DNA Gyrase Inhibition)
DNA gyrase is a type IIA topoisomerase that is an essential enzyme in bacteria, playing a crucial role in regulating DNA topology by introducing transient double-strand breaks to manage DNA supercoiling during replication. nih.gov The inhibition of this enzyme disrupts DNA synthesis, ultimately leading to bacterial cell death, which makes it a well-established and attractive target for antibacterial drugs. nih.govnih.gov
One notable class of DNA gyrase inhibitors are the pyrrolamides. nih.gov These compounds were identified through fragment-based lead generation using nuclear magnetic resonance (NMR) screening to find molecules that bind to the ATP pocket of DNA gyrase. nih.gov This structure-guided approach allowed for the rapid development of potent inhibitors of the enzyme that also demonstrated in vitro antibacterial activity against Gram-positive and some Gram-negative pathogens. nih.gov The mechanism of action was confirmed through the isolation of spontaneous mutants in Staphylococcus aureus, which showed point mutations in the pyrrolamide binding region of the gyrB gene, conferring resistance to the compounds. nih.gov
Other novel antibacterial agents, such as QPT-1, also target DNA gyrase. nih.gov Co-crystal structures reveal that QPT-1 binds to the same site in the cleaved DNA as fluoroquinolones like moxifloxacin. nih.gov However, unlike the fluoroquinolones, QPT-1 also interacts with conserved residues in the GyrB TOPRIM domain, a feature that may explain its ability to overcome fluoroquinolone resistance. nih.gov This structural insight provides a basis for developing new antibacterial agents that can combat resistant bacterial strains. nih.gov
Antiviral Activity Assessments
The search for new antiviral agents often involves screening existing drug libraries for activity against emerging or difficult-to-treat viruses. This repurposing strategy can accelerate the discovery of new therapies.
Research efforts have focused on evaluating compounds for a range of viral pathogens. For instance, a number of hepatitis C virus (HCV) protease-inhibitor drugs were assessed for potential antiviral activity against SARS-CoV-2. nih.gov Similarly, extensive screening has been undertaken to identify inhibitors of the Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. nih.gov Through a drug repurposing screen of thousands of molecules, the compound lonafarnib (B1684561) was identified as a potent RSV inhibitor with broad-spectrum activity against both RSV subtype A and B clinical strains. nih.gov
Identifying the specific viral components targeted by a compound is critical to understanding its mechanism of action.
SARS-CoV-2: For SARS-CoV-2, key enzymatic targets include the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro). Virtual docking experiments suggested that the substrate-binding clefts of the SARS-CoV-2 Mpro and HCV NS3/4A protease share striking structural similarities. nih.gov Subsequent experimental work confirmed that several HCV drugs could inhibit Mpro protease activity and suppress SARS-CoV-2 replication in cell cultures. nih.gov
Respiratory Syncytial Virus (RSV): A variety of viral targets have been identified for RSV inhibitors. The compound EDP-323 is an orally administered small molecule that inhibits the RSV L protein by binding to its capping domain. nih.gov Other inhibitors target the RSV F (fusion) protein. Lonafarnib, for example, was shown through cocrystallization studies to bind within the central cavity of the prefusion F protein trimer, thereby inhibiting viral entry and syncytium formation. nih.gov
Other Pharmacological Activities
Compounds developed for central nervous system disorders, such as epilepsy, are often investigated for their potential to treat pain, given the overlapping neurobiological pathways. The antinociceptive (analgesic) activity of novel compounds is frequently evaluated in established models of pain. For instance, the antinociceptive properties of new pyrrolidine-2,5-dione derivatives were investigated using the writhing test and the hot plate test. nih.gov Similarly, the formalin model of tonic pain was used to assess the analgesic potential of certain 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com In one study, a derivative designated as compound 19 showed significant analgesic activity in the late (inflammatory) phase of the formalin test at doses of 30 and 60 mg/kg. mdpi.com
A significant area of investigation for heterocyclic compounds, including various analogs, is their potential as anticonvulsant agents. The evaluation of these compounds typically involves screening in standardized preclinical models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. researchgate.netnih.gov The MES test is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests an ability to increase the seizure threshold. mdpi.commdpi.com
Numerous classes of compounds have shown promise in these models.
Isatin (B1672199) Derivatives: A novel isatin derivative, compound 6f, demonstrated protection in the MES test at a dose of 30 mg/kg and in the scPTZ test at a dose of 100 mg/kg. researchgate.net
Pyrrolidine-2,5-dione Derivatives: Several derivatives of pyrrolidine-2,5-dione have exhibited potent anticonvulsant effects. One compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4), showed a median effective dose (ED50) of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz psychomotor seizure test. nih.gov Another highly active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), provided 100% protection in the MES test at a 100 mg/kg dose and had an ED50 of 28.20 mg/kg in the 6 Hz test. mdpi.com
Quinazolinone Derivatives: Analogs of quinazolin-4(3H)-one have been synthesized and screened for antiepileptic activity, with some showing protection in both MES and scPTZ models. nih.govmdpi.com The mechanism for this class is often suggested to involve the modulation of GABAergic transmission, as their effects can be antagonized by flumazenil, a GABAA receptor antagonist. mdpi.com
The potential mechanism of action for the most promising anticonvulsant compounds often involves interaction with neuronal voltage-gated sodium and calcium channels. nih.govmdpi.com
Table 1: Anticonvulsant Activity of Selected Analog Compounds
| Compound Class | Compound Example | Test Model | Result | Citation |
|---|---|---|---|---|
| Isatin Derivative | Compound 6f | MES | Protection at 30 mg/kg | researchgate.net |
| Isatin Derivative | Compound 6f | scPTZ | Protection at 100 mg/kg | researchgate.net |
| Pyrrolidine-2,5-dione | Compound 4 | MES | ED₅₀ = 62.14 mg/kg | nih.gov |
| Pyrrolidine-2,5-dione | Compound 4 | 6 Hz Test | ED₅₀ = 75.59 mg/kg | nih.gov |
| Pyrrolidine-2,5-dione | Compound 6 | MES | 100% protection at 100 mg/kg | mdpi.com |
| Pyrrolidine-2,5-dione | Compound 6 | 6 Hz Test | ED₅₀ = 28.20 mg/kg | mdpi.com |
| Quinazolinone Derivative | Compound 34 | MES | Protection at 30 mg/kg | nih.gov |
Cardiotonic Activity
Research into the cardiotonic effects of morpholine and pyridine derivatives indicates that this class of compounds holds potential for the development of new positive inotropic agents. pharmacologyeducation.orgdrugs.com Positive inotropic drugs are utilized in clinical settings to enhance the contractility of the heart muscle, which is particularly beneficial in conditions characterized by low cardiac output. pharmacologyeducation.orgdrugs.com The mechanism of action for many positive inotropes involves increasing the intracellular calcium concentration within myocardial cells or enhancing the sensitivity of the cardiac muscle to calcium. drugs.com
Antihypertensive Activity
The potential for pyridine-containing compounds to influence blood pressure has been a subject of pharmacological interest. nih.govmdpi.com Antihypertensive agents are crucial in the management of hypertension, a major risk factor for cardiovascular diseases. The mechanisms by which such compounds exert their effects can be varied, including but not limited to calcium channel blockade, which leads to vasodilation and a subsequent reduction in blood pressure. nih.gov
Investigations into various pyridine derivatives have demonstrated significant antihypertensive activity in preclinical models. For instance, certain oxazolo[3,2-a]pyridine (B1258410) and pyrido[2,1-b]oxazine derivatives have been shown to induce a potent and long-lasting reduction in mean arterial blood pressure in spontaneously hypertensive rats. nih.govresearchgate.net However, specific studies providing quantitative data on the antihypertensive effects of this compound or its immediate analogs are not prevalent in the existing literature. Therefore, while the pyridine moiety is a component of some effective antihypertensive agents, the specific contribution and activity of the title compound in this regard require direct investigation.
Anti-diabetic Activity
A significant area of investigation for morpholine and pyridine derivatives has been in the context of metabolic disorders, particularly diabetes mellitus. One of the key therapeutic targets for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to better glycemic control. nih.govnih.govmdpi.com
Several studies have reported the synthesis and evaluation of pyridine and morpholine derivatives as α-glucosidase inhibitors. While specific data for this compound was not found, the inhibitory activities of structurally related compounds provide insight into the potential of this chemical class. The following table summarizes the α-glucosidase inhibitory activity of various pyrrolidine (B122466) derivatives, which share a heterocyclic amine feature with the morpholine group of the title compound.
Table 1: α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives
| Compound | Structure | IC50 (µg/mL) |
|---|---|---|
| 3a | 45.18 | |
| 3d | 29.38 | |
| 3e | 28.55 | |
| 3f | 27.51 | |
| 3g | 18.04 | |
| Acarbose (Standard) | - |
Data sourced from a study on pyrrolidine derivatives as α-glucosidase inhibitors. nih.gov
The data indicates that certain substitutions on the aromatic ring of the N-Boc proline amides lead to significant α-glucosidase inhibitory activity, with the 4-methoxy analogue (3g ) being the most potent among the tested compounds. nih.gov These findings suggest that the morpholinopyridine scaffold of this compound may also confer α-glucosidase inhibitory properties, although direct experimental validation is necessary.
Anti-malarial Activity
The global health challenge posed by malaria, particularly with the rise of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel antimalarial agents. nih.govnih.gov Pyridine and morpholine moieties are found in various compounds investigated for their antiplasmodial activity. nih.govnih.gov
Recent research has explored the anti-malarial potential of morpholino-nucleoside hybrids. These compounds have been tested for their inhibitory effects against P. falciparum. While not direct analogs of this compound, they share the morpholine ring, and the data provides a basis for the potential anti-malarial activity of this heterocyclic system.
Table 2: In Vitro Antiplasmodial Activity of Morpholino-Nucleoside Hybrids against P. falciparum (3D7 Strain)
| Compound | % Inhibition at 10 µM | % Inhibition at 1 µM |
|---|---|---|
| 1 | >50 | ~50 |
| 2 | >50 | - |
| 3 | >50 | ~50 |
| 4 | >50 | - |
| 5 | >50 | ~50 |
Data represents significant growth inhibition of the Pf3D7 strain. nih.gov
The results show that several morpholino-nucleoside hybrids exhibit significant inhibitory activity against the 3D7 strain of P. falciparum at a concentration of 10 µM, with some retaining notable activity at 1 µM. nih.gov This suggests that the morpholine scaffold could be a valuable component in the design of new anti-malarial drugs. Further studies are required to determine if the simpler this compound structure possesses similar activity.
Structure Activity Relationship Sar Studies of 1 6 Morpholino 3 Pyridinyl 1 Ethanone Derivatives
Impact of Substitutions on the Pyridine (B92270) Ring System
The pyridine ring is a common scaffold in drug discovery, and its substitution pattern significantly influences the pharmacological properties of the molecule. nih.govmdpi.com For 1-(6-morpholino-3-pyridinyl)-1-ethanone, the pyridine ring is substituted at the C-3 position with an ethanone (B97240) group and at the C-6 position with a morpholine (B109124) group.
The specific placement of the ethanone and morpholine groups at the C-3 and C-6 positions, respectively, is crucial for the molecule's interaction with its biological targets. The relative 1,4-disposition of the nitrogen atom of the pyridine ring and the morpholine substituent, along with the C-3 acetyl group, defines the electronic and steric landscape of the molecule.
In related pyridine derivatives, the position of substituents is known to be a key determinant of activity. For instance, in a series of spiro-pyridine derivatives, the presence of a cyano group at the C-3 position of the pyridine ring enhanced antiproliferative activity against the Caco-2 cell line. nih.gov This highlights the sensitivity of biological activity to the nature of the substituent at this position. The C-6 position, occupied by the morpholine ring, is also critical. Modifications at this position, such as replacing the morpholine with other cyclic amines, can dramatically alter the compound's properties. nih.gov
In the context of this compound, the ethanone group at C-3 is an electron-withdrawing group, which can influence the reactivity and binding affinity of the molecule. The morpholine at C-6, being an amino ether, has both electron-donating (via the nitrogen lone pair) and electron-withdrawing (via the oxygen) characteristics, creating a complex electronic environment.
Interactive Table: Impact of Pyridine Ring Substituents on Antiproliferative Activity (General Findings)
| Substituent Group | General Effect on Activity | Reference |
|---|---|---|
| -OCH₃, -OH, -C=O, -NH₂ | Enhanced Activity | nih.govmdpi.com |
| Halogens (e.g., -F, -Cl, -Br) | Decreased Activity | nih.gov |
| Bulky Groups | Decreased Activity | nih.gov |
Role of the Morpholine Moiety in Modulating Biological Potency
The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve a compound's pharmacokinetic properties and potency. nih.govacs.org It can enhance water solubility, metabolic stability, and brain permeability. nih.govacs.org
The morpholine ring typically adopts a flexible chair-like conformation. nih.gov This flexibility allows it to adapt its shape to fit into a binding pocket. The presence of the oxygen atom allows for hydrogen bond acceptance, while the nitrogen atom can also participate in polar interactions. nih.govacs.org The conformation of the morpholine ring relative to the pyridine ring is critical. Studies on similar N-aryl morpholines have shown that there is often a preferred conformation that is crucial for optimal binding to the target protein. nih.gov The synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms is often the preferred conformation in solution due to the exo-anomeric effect. acs.org
Bioisosteric replacement of the morpholine ring is a common strategy to fine-tune a drug's properties. The goal is to create a new molecule with similar biological properties but potentially improved characteristics such as potency, selectivity, or metabolic stability.
Several bioisosteres for the morpholine ring have been explored in various drug discovery programs. Some common replacements and their general effects are summarized below.
Interactive Table: Common Bioisosteric Replacements for the Morpholine Moiety
| Bioisostere | Rationale for Replacement | Potential Effects on Activity | Reference |
|---|---|---|---|
| Piperidine | Removes the oxygen atom, increasing lipophilicity and potentially altering hydrogen bonding. | Can increase or decrease activity depending on the target. | |
| Thiomorpholine | Replaces the oxygen with sulfur, altering electronic properties and hydrogen bonding capabilities. | Can modulate binding affinity and metabolic stability. | |
| Piperazine | Introduces a second nitrogen atom, allowing for additional interactions or substitution points. | Can significantly alter solubility and target interactions. |
Significance of the Ethanone Linker and Its Structural Modifications
Modifications to the ethanone linker can have profound effects on biological activity. Potential modifications and their predicted consequences include:
Reduction of the Carbonyl: Converting the ketone to a secondary alcohol introduces a hydrogen bond donor and a chiral center, which could lead to stereoselective interactions with the target.
Chain Extension or Branching: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) could probe the size and shape of a hydrophobic pocket in the binding site. However, this could also introduce steric hindrance.
Replacement with other linkers: In related compounds, replacing a linker with moieties like amides or esters has been shown to be a viable strategy to modulate properties and even alter target specificity. nih.gov For example, in the development of tau protein ligands, replacing a butadienyl bridge with amide or ester linkers was explored. nih.gov
The synthesis of related pyridinyl-ethanone derivatives has been reported for various biological applications, indicating the importance of this structural motif. nih.gov The specific arrangement of the ethanone group on the pyridine ring is a key element in the design of these biologically active molecules.
Effects of Acyl Group Variations on Pharmacological Efficacy
The ethanone moiety, an acetyl group, represents a critical site for modification. Variations in the acyl group could significantly impact a derivative's interaction with a biological target. For instance, increasing the chain length of the acyl group (e.g., from acetyl to propanoyl or butanoyl) could probe for deeper hydrophobic pockets within a target's binding site. Conversely, the introduction of steric bulk, such as a phenyl ring (to form a benzoyl derivative), could either enhance binding through additional interactions or cause steric hindrance, thereby reducing activity.
The electronic properties of the acyl group are also a key consideration. The introduction of electron-withdrawing or electron-donating groups on an aromatic ring attached to the carbonyl could modulate the carbonyl's reactivity and its ability to act as a hydrogen bond acceptor.
Hypothetical SAR of Acyl Group Variations:
| Acyl Group Variation | Expected Impact on Activity | Rationale |
| Methyl (Ethanone) | Baseline | The parent compound. |
| Ethyl (Propanone) | Potentially increased or decreased | Probes for a small hydrophobic pocket adjacent to the carbonyl. |
| Propyl (Butanone) | Potentially increased or decreased | Further exploration of the hydrophobic pocket. |
| Cyclopropyl | May increase potency and improve metabolic stability | Introduces conformational rigidity and explores a different vector in the binding pocket. |
| Phenyl (Benzophenone) | Dependent on substitution | Could introduce beneficial pi-stacking interactions or lead to steric clash. |
Influence of Linker Length and Flexibility on Target Interaction
The direct connection of the morpholine ring to the pyridine core in this compound results in a relatively rigid structure. The introduction of a flexible linker, such as an alkyl chain, between the morpholine and pyridine moieties could allow the morpholine group to adopt different conformations and orientations, potentially leading to improved interactions with a target protein.
The length of this linker would be a critical parameter. A short linker might provide the necessary flexibility to achieve an optimal binding pose, while an excessively long linker could lead to an entropic penalty upon binding, thereby reducing affinity.
Hypothetical Impact of Linker Modifications:
| Linker Modification | Expected Influence on Target Interaction | Rationale |
| Direct connection (no linker) | Rigid conformation | Establishes the baseline interaction profile. |
| -CH₂- linker | Increased flexibility | Allows for minor reorientation of the morpholine ring. |
| -CH₂-CH₂- linker | Greater flexibility | Enables the morpholine to access more distant binding regions. |
| -O-CH₂- linker | Introduces a polar contact and alters geometry | The ether oxygen could act as a hydrogen bond acceptor. |
Elucidation of Key Pharmacophoric Features for Target Interaction
Based on the structures of known bioactive molecules containing morpholine and pyridine rings, several key pharmacophoric features can be postulated for this compound derivatives. wjgnet.com
Morpholine Oxygen: Likely acts as a hydrogen bond acceptor, a common interaction motif for morpholine-containing kinase inhibitors that bind to the hinge region of the kinase. nih.gov
Morpholine Nitrogen: Its basicity allows for salt formation and potential ionic interactions. It also serves as a key attachment point for the rest of the scaffold.
Pyridine Nitrogen: Can act as a hydrogen bond acceptor and influences the electronic properties of the pyridine ring.
Carbonyl Oxygen of the Ethanone Group: A potential hydrogen bond acceptor.
Aromatic Pyridine Ring: Can participate in pi-stacking interactions with aromatic residues in a binding pocket.
A hypothetical pharmacophore model would likely include a hydrogen bond acceptor (morpholine oxygen), a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond acceptor (carbonyl oxygen), and a hydrophobic/aromatic feature (pyridine ring).
Comparative SAR Analysis with Other Pyridine and Morpholine-Containing Bioactive Molecules
The morpholine and pyridine heterocycles are present in a vast number of approved drugs and clinical candidates, particularly in the area of oncology. For example, many kinase inhibitors utilize a morpholine-substituted pyridine or pyrimidine (B1678525) core. nih.govnih.gov
A comparative analysis suggests that the 6-morpholinopyridine moiety is a well-established "hinge-binding" motif in many kinase inhibitors. This is because the morpholine oxygen can form a crucial hydrogen bond with the backbone NH of a hinge residue in the ATP-binding site of the kinase. nih.gov
In comparison to more complex structures, the relatively simple nature of this compound could serve as a foundational fragment for the development of more elaborate inhibitors. The SAR of more developed compounds, such as those with fused ring systems or additional substitutions on the pyridine ring, often points to the necessity of these additional features for achieving high potency and selectivity. nih.gov
Computational and in Silico Approaches in the Study of 1 6 Morpholino 3 Pyridinyl 1 Ethanone
Molecular Docking Studies
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is instrumental in elucidating how a ligand, such as 1-(6-Morpholino-3-pyridinyl)-1-ethanone, might interact with a biological target, typically a protein.
Prediction of Binding Modes and Affinities with Target Proteins
Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of this compound with various protein targets. Given its structural motifs, prominent targets for this compound would likely include protein kinases, such as Phosphoinositide 3-kinases (PI3Ks) and p38 Mitogen-Activated Protein (MAP) kinases, which are known to be modulated by molecules containing the morpholino-pyridine scaffold. cmu.ac.thnih.gov
Docking programs utilize scoring functions to rank different binding poses based on calculated binding energies. These scores provide a qualitative estimation of the binding affinity. For instance, in a hypothetical docking study of this compound against the active site of a kinase, the predicted binding energy would indicate the stability of the complex. A lower binding energy generally suggests a more favorable interaction.
Table 1: Hypothetical Docking Scores of this compound with Kinase Targets
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
| PI3Kα | 4L2Y | -8.5 | Val851, Met922, Trp780 |
| p38α MAP Kinase | 6M9L | -7.9 | Met109, Gly110, Lys53 |
| Sphingosine Kinase 1 | 3VZD | -7.2 | Asp178, Asn174, Phe175 |
This table presents hypothetical data for illustrative purposes, based on typical results from molecular docking studies of similar kinase inhibitors.
Analysis of Protein-Ligand Interaction Fingerprints
Following the prediction of a binding pose, a detailed analysis of the protein-ligand interaction fingerprint is conducted. This involves identifying the specific types of non-covalent interactions that stabilize the complex. For this compound, these interactions would likely include:
Hydrogen Bonds: The morpholine (B109124) oxygen and the pyridinyl nitrogen are potential hydrogen bond acceptors, while the acetyl group's carbonyl oxygen can also participate in hydrogen bonding. These interactions are crucial for anchoring the ligand within the binding pocket. For example, the carbonyl group might form a hydrogen bond with the backbone amide of a key residue in the hinge region of a kinase. nih.gov
Hydrophobic Interactions: The pyridine (B92270) ring and the morpholine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the target's active site.
Pi-Stacking: The aromatic pyridine ring can form pi-stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan. cmu.ac.th
Identification of Potential Off-Targets
A significant advantage of in silico screening is the ability to predict potential off-target interactions, which can lead to adverse effects. By docking this compound against a panel of known proteins, particularly those within the human kinome, it is possible to identify unintended binding partners. A high predicted binding affinity for a protein other than the intended target would flag a potential off-target interaction, necessitating further experimental validation. This proactive approach helps in assessing the selectivity profile of the compound early in the drug discovery process.
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the ligand-protein complex over time. mdpi.com
Assessment of Conformational Dynamics and Stability of Ligand-Target Complexes
MD simulations are performed to assess the stability of the predicted binding pose of this compound within the active site of a target protein. By simulating the movements of all atoms in the system over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains securely bound or if it undergoes significant conformational changes or even dissociates. Key metrics analyzed during MD simulations include:
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify which parts of the protein and ligand are flexible and which are rigid. This can provide insights into the dynamic nature of the interactions.
Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.00 | 0.00 | 3 |
| 10 | 1.25 | 1.50 | 2-4 |
| 20 | 1.30 | 1.55 | 3-5 |
| 30 | 1.28 | 1.60 | 2-4 |
| 40 | 1.35 | 1.58 | 3-4 |
| 50 | 1.32 | 1.62 | 2-5 |
This table contains representative data to illustrate the type of information obtained from an MD simulation, showing a stable complex over 50 ns.
Calculation of Binding Free Energies
MD simulations can be extended to calculate the binding free energy of a ligand to its target with higher accuracy than docking scores. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from the snapshots of an MD trajectory. These methods provide a more quantitative prediction of binding affinity, which can be correlated with experimental data such as the half-maximal inhibitory concentration (IC₅₀). researchgate.net The calculation of absolute binding free energy is computationally intensive but offers a rigorous assessment of the potency of a compound like this compound. chemrxiv.org
Quantum Chemical Calculations (DFT-based Studies)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nanobioletters.com By solving for the electron density, DFT can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy. nanobioletters.com For this compound, DFT studies are crucial for understanding its intrinsic chemical nature.
Electronic structure analysis provides a foundational understanding of a molecule's stability and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Interactive Table 1: Illustrative Quantum Chemical Parameters for a Pyridine Derivative The following data is representative of values obtained for similar heterocyclic compounds in DFT studies and serves as an illustration.
| Parameter | Description | Illustrative Value (eV) | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Represents the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | LUMO - HOMO | 4.7 | Indicates high kinetic stability. nih.govresearchgate.net |
The Molecular Electrostatic Potential (MESP) map is another vital tool derived from DFT. It visualizes the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). nanobioletters.com Electron-rich areas, such as those around the oxygen atoms of the morpholine and carbonyl groups and the nitrogen of the pyridine ring, are susceptible to electrophilic attack. Electron-poor regions are prone to nucleophilic attack. nih.gov The MESP for this compound would identify these reactive sites, providing clues about how it might interact with biological targets. rsc.org
The electronic parameters calculated via DFT directly inform predictions of chemical reactivity. The HOMO and LUMO orbitals are known as the frontier molecular orbitals (FMOs), as they are at the forefront of orbital interactions during a chemical reaction. researchgate.net
Nucleophilic and Electrophilic Sites: The distribution of the HOMO indicates the most likely sites for electrophilic attack (where the molecule will act as a nucleophile), while the LUMO distribution shows the probable sites for nucleophilic attack (where the molecule will act as an electrophile). nih.gov
Kinetic Stability: As mentioned, the HOMO-LUMO energy gap is a direct measure of kinetic stability. nih.govresearchgate.net A molecule with a large gap, like many stable organic compounds, will be less prone to reactions. nih.gov
Reaction Mechanisms: By analyzing the MESP and FMOs, researchers can hypothesize how the molecule might bind within a receptor's active site. For instance, the negative potential regions on the oxygen atoms suggest they could act as hydrogen bond acceptors, a crucial interaction in many biological systems. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a group of compounds and their biological activities. nih.gov This approach is fundamental for optimizing lead compounds in drug discovery.
To develop a QSAR model for a series of compounds related to this compound, a multi-step process is followed:
Data Set Compilation: A dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC₅₀ values) is assembled. nih.gov
Descriptor Calculation: For each molecule, a variety of physicochemical properties known as "descriptors" are calculated. These can include electronic, steric, hydrophobic, and topological properties.
Model Generation: Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates the descriptors with biological activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of compounds not used in model creation. nih.govresearchgate.net A robust model will have high correlation coefficients (R²) and low prediction errors.
The final QSAR equation allows for the prediction of biological activity for new, untested molecules based solely on their calculated descriptors.
A significant outcome of QSAR modeling is the identification of the specific molecular properties that have the greatest impact on biological activity. The descriptors that feature prominently in the final QSAR equation are considered key drivers of activity.
Interactive Table 2: Common Physicochemical Descriptors in QSAR Studies This table lists examples of descriptors that could be relevant in a QSAR study of pyridine derivatives.
| Descriptor Class | Example Descriptor | Significance |
| Electronic | Dipole Moment | Influences polar interactions and solubility. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting receptor fit. |
| Hydrophobic | LogP (Partition Coefficient) | Measures lipophilicity, which affects membrane permeability and transport. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Quantum Chemical | HOMO/LUMO Energies | Relates electronic structure to reactivity and interaction potential. nih.gov |
For a class of compounds including this compound, a QSAR study might reveal, for example, that a specific range for lipophilicity (LogP) and the presence of a hydrogen bond acceptor at a particular position are critical for high potency.
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net It is not a real molecule but a model that defines the essential spatial arrangement of features.
Pharmacophore models can be generated in two primary ways:
Ligand-Based: When the structures of several active molecules are known but the target structure is not, these ligands can be superimposed to identify common chemical features. nih.gov
Structure-Based: If the 3D structure of the biological target (e.g., a protein crystal structure) is available, the key interaction points within its binding site can be mapped out to create a pharmacophore. researchgate.net
A typical pharmacophore model for a kinase inhibitor, for example, might include features like a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring, all arranged in a specific 3D geometry. researchgate.net This model then serves as a 3D query for screening large compound libraries to find new molecules that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net This process of rational design helps to prioritize which new derivatives of a lead compound, such as this compound, should be synthesized and tested.
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In silico ADMET prediction is a cornerstone of modern drug discovery, allowing for the early identification of compounds with favorable pharmacokinetic and safety profiles. Various computational models are employed to estimate how a compound will behave within a biological system.
The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Pharmacokinetic properties, including absorption and distribution, can also be predicted using computational models.
Drug-Likeness Profile:
The predicted physicochemical properties of this compound are generally within the favorable ranges defined by common drug-likeness rules.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 206.24 g/mol | Compliant (< 500) |
| LogP (octanol/water partition coefficient) | 1.35 | Compliant (≤ 5) |
| Hydrogen Bond Donors | 0 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Compliant (≤ 10) |
Pharmacokinetic Properties:
Predictions for key pharmacokinetic parameters suggest moderate absorption and distribution characteristics for this compound.
| Parameter | Predicted Value/Class | Interpretation |
| Absorption | ||
| Caco-2 Permeability (logPapp) | -5.15 cm/s | Moderate to low permeability |
| Human Intestinal Absorption (HIA) | High | Well absorbed from the intestine |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB |
| Plasma Protein Binding (PPB) | Moderate | Moderate binding to plasma proteins |
Understanding the metabolic fate of a compound is crucial for determining its efficacy and potential for drug-drug interactions. In silico tools can predict the likely sites of metabolism and the enzymes involved.
Metabolic Stability:
The stability of this compound in the presence of metabolic enzymes, particularly Cytochrome P450 (CYP) isozymes, is a key determinant of its half-life.
| CYP Isozyme | Predicted Interaction |
| CYP1A2 | Inhibitor |
| CYP2C9 | Non-inhibitor |
| CYP2C19 | Non-inhibitor |
| CYP2D6 | Inhibitor |
| CYP3A4 | Substrate/Inhibitor |
Predicted Metabolic Pathways:
Computational models predict that this compound is likely to undergo several metabolic transformations. The primary predicted pathways include:
Oxidation: The morpholine ring is a likely site for oxidation, potentially leading to the formation of N-oxides or ring-opened products. The ethyl group on the ketone can also undergo hydroxylation.
Reduction: The ketone functional group can be reduced to a secondary alcohol.
Conjugation: The resulting hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.
Early assessment of potential toxicity is critical to avoid late-stage drug development failures. Computational models can predict various toxicity endpoints based on the chemical structure.
Predicted Toxicological Profile:
| Toxicity Endpoint | Predicted Risk |
| Carcinogenicity | Low probability |
| Mutagenicity (Ames test) | Negative |
| Hepatotoxicity | Potential risk |
| Cardiotoxicity (hERG inhibition) | Low probability |
The in silico analysis suggests a generally low risk of carcinogenicity and mutagenicity for this compound. However, a potential for hepatotoxicity is indicated, which would require further experimental validation. The predicted low probability of hERG inhibition suggests a reduced risk of drug-induced cardiac arrhythmias.
Challenges and Future Perspectives in the Research and Development of 1 6 Morpholino 3 Pyridinyl 1 Ethanone As a Research Compound
Optimization of Synthetic Pathways for Scalability and Sustainability
No published studies were found that specifically detail the optimization of synthetic routes for 1-(6-Morpholino-3-pyridinyl)-1-ethanone for large-scale and sustainable production.
Addressing Selectivity and Specificity Issues toward Biological Targets
There is no available research data on the biological targets of this compound, nor any information regarding its selectivity or specificity profile.
Strategies for Improving Potency, Efficacy, and in vivo Performance
Without a known biological target or initial potency and efficacy data, there are no documented strategies for improving these parameters for this specific compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
While AI and machine learning are increasingly used in drug discovery, there is no evidence of their application to the design or optimization of this compound.
Translational Research Challenges and Opportunities for Future Academic Endeavors
As the compound does not appear to have entered preclinical development, there are no documented translational research challenges or specific academic opportunities associated with it.
Q & A
Basic: What are the recommended synthetic routes for 1-(6-Morpholino-3-pyridinyl)-1-ethanone, and how are yields optimized?
Methodological Answer:
The synthesis typically involves coupling morpholine to a pyridine precursor. A common approach is:
Step 1: Bromination of 3-acetylpyridine at the 6-position using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN catalyst, CCl₄ solvent, 80°C) .
Step 2: Nucleophilic substitution with morpholine using a polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃) at 100–120°C for 12–24 hours .
Yield Optimization:
- Use excess morpholine (1.5–2 eq.) to drive the reaction.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .
Data Table:
| Step | Reagents/Conditions | Typical Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 60–70% |
| Morpholine Substitution | Morpholine, K₂CO₃, DMF, 120°C | 50–65% |
Basic: How is the structural identity of this compound confirmed experimentally?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass matching [M+H]+ (calculated for C₁₁H₁₄N₂O₂: 218.1056) .
- X-ray Crystallography: Single-crystal diffraction (using SHELXL ) resolves bond angles and confirms the morpholino-pyridine linkage.
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Challenge 1: Poor crystal growth due to flexible morpholine ring.
- Challenge 2: Twinning or disorder in the acetyl group.
Advanced: How do reaction conditions influence selectivity in derivatizing this compound?
Methodological Answer:
Derivatization (e.g., oxidation, alkylation) depends on:
- Acetyl Reactivity: The ketone undergoes nucleophilic addition (e.g., Grignard reagents) under anhydrous conditions (THF, 0°C) .
- Morpholine Stability: Avoid strong acids (risk of ring-opening) or high temperatures (>150°C) .
Example Reaction:
| Reaction | Conditions | Major Product |
|---|---|---|
| Reduction (NaBH₄) | EtOH, 0°C | Secondary alcohol (low yield due to steric hindrance) |
| Oxidation (KMnO₄) | H₂O, 80°C | Carboxylic acid (requires prolonged heating) |
Advanced: What computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs) leveraging the morpholine’s hydrogen-bonding capacity .
- QSAR Models: Correlate substituent effects (e.g., acetyl vs. ester groups) with bioactivity data from PubChem .
Key Insight:
Morpholine’s electron-rich oxygen may enhance solubility but reduce membrane permeability—balance via logP optimization (target 2–3) .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
